molecular formula C₂₁H₂₉D₅O₂ B1158711 20β-Dihydro Pregnenolone-d5

20β-Dihydro Pregnenolone-d5

Cat. No.: B1158711
M. Wt: 323.52
Attention: For research use only. Not for human or veterinary use.
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Description

20β-Dihydro Pregnenolone-d5 is a deuterium-labeled analog of the endogenous neurosteroid metabolite, 20β-Dihydro Pregnenolone. This compound serves as a critical tool in mass spectrometry-based assays, where the incorporation of five deuterium atoms provides a distinct mass shift, enabling precise quantification and tracking of its non-labeled counterpart in complex biological matrices. Researchers utilize this high-purity standard to investigate steroidogenesis and hormone metabolism, particularly the metabolic pathways of its precursor, pregnenolone, which is a key biosynthetic intermediate for hormones like progesterone, testosterone, and estradiol . In the field of neuroscience, this compound is valuable for probing the roles of neurosteroids in cognitive function and mood regulation. Studies suggest that neurosteroids like pregnenolone and its metabolites can enhance learning and memory, modulate key neurotransmitter systems such as NMDA and GABA-A receptors, and exhibit neuroprotective properties . Its application extends to pharmacological research, including proof-of-concept clinical trials where pregnenolone has been investigated for its potential to ameliorate cognitive and negative symptoms in conditions such as schizophrenia . By employing this compound, scientists can achieve a deeper, more accurate understanding of neurosteroid dynamics in physiological and pathological states.

Properties

Molecular Formula

C₂₁H₂₉D₅O₂

Molecular Weight

323.52

Synonyms

(3β,20R)-Pregn-5-ene-3,20-diol-d5;  Pregn-5-ene-3β,20β-diol-d5;  (20R)-Pregn-5-ene-3β,20-diol-d5;  3β,20β-Dihydroxypregn-5-ene-d5;  Pregn-5-ene-3β,20(R)-diol-d5; 

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling Principles of 20β Dihydro Pregnenolone D5

Chemical Synthesis Approaches for 20β-Dihydro Pregnenolone (B344588) Analogs

The synthesis of 20β-Dihydropregnenolone analogs typically involves multi-step chemical reactions starting from more readily available steroid precursors. One common precursor is Pregnenolone. The synthesis of 20β-Dihydropregnenolone from Pregnenolone involves the stereoselective reduction of the 20-keto group. This reduction can be achieved using various reducing agents, and the choice of reagent and reaction conditions is crucial for obtaining the desired 20β-isomer.

In some cases, the synthetic strategy may be adapted from methods developed for similar steroid structures. For instance, synthetic approaches for dehydroepiandrosterone (B1670201) and pregnenolone analogs can be applied and modified. nih.gov A general synthetic sequence might involve:

Protection of functional groups: To prevent unwanted side reactions, existing functional groups on the steroid scaffold, such as the 3β-hydroxyl group, may be protected.

Reduction of the 20-keto group: This is the key step to introduce the 20β-hydroxyl group.

Deprotection: Removal of the protecting groups to yield the final 20β-Dihydropregnenolone analog.

The presence of specific enzymes can also be utilized. For example, 20β-hydroxysteroid dehydrogenase (20β-HSD) activity has been identified in certain biological systems, which can convert a precursor like 17α-hydroxyprogesterone into its 20β-reduced form. nih.gov While this is a biological process, it informs the potential for enzymatic synthesis or biomimetic approaches in a laboratory setting.

Deuteration Strategies for Stable Isotope Incorporation at Specific Positions (e.g., d5)

Stable isotope labeling, particularly deuteration, is a key process for creating internal standards for mass spectrometry. sigmaaldrich.com The goal is to introduce deuterium (B1214612) atoms at specific, stable positions within the molecule to create a mass shift without significantly altering the chemical properties of the compound. sigmaaldrich.com

Precursor Selection for Deuterium Introduction

The choice of precursor is fundamental to the deuteration strategy. Often, a commercially available deuterated starting material is used. Alternatively, deuterium atoms can be introduced at various stages of the synthesis. For the synthesis of 20β-Dihydropregnenolone-d5, a common strategy is to start with a deuterated pregnenolone derivative. For example, Pregnenolone-d4 is a known deuterated analog. medchemexpress.com

Another approach involves the use of deuterated reagents to introduce deuterium at specific sites. For example, lithium aluminum deuteride (B1239839) can be used to introduce deuterium atoms during a reduction step. nih.gov The selection of the precursor and the deuteration method depends on the desired labeling pattern and the stability of the deuterium labels under various chemical conditions.

Reaction Conditions for Isotopic Labeling Efficiency

The efficiency of isotopic labeling is highly dependent on the reaction conditions. These conditions are optimized to maximize the incorporation of deuterium and to ensure the stability of the label.

For introducing deuterium via reduction, the choice of solvent and temperature is critical. For instance, using a deuterated solvent like methanol-d (B46061) in combination with a reducing agent can facilitate deuterium exchange. cdnsciencepub.com In some cases, a catalyst may be employed to promote the hydrogen-deuterium exchange at specific positions. rsc.org

It is crucial to avoid conditions that could lead to the loss of deuterium. For example, hydrolysis of an acetate (B1210297) group in an alkaline solution can lead to the loss of deuterium atoms at the adjacent C-21 position due to enolization. cdnsciencepub.com To prevent this, milder hydrolysis conditions or alternative protective group strategies are employed. cdnsciencepub.com

Purification and Characterization of Labeled Steroids for Research Purity (e.g., atom % D purity)

After synthesis and deuteration, the labeled steroid must be rigorously purified and characterized to ensure it is suitable for research purposes, particularly for use as an internal standard in quantitative assays. bioscientifica.com

Purification: Purification is typically achieved through chromatographic techniques. Common methods include:

Column Chromatography: Often used for initial purification to separate the desired product from reaction byproducts and unreacted starting materials.

High-Performance Liquid Chromatography (HPLC): A highly effective method for achieving high purity of the final product.

Recrystallization: This technique can be used to obtain a highly pure crystalline product. cdnsciencepub.com

Characterization and Purity Analysis: The identity and purity of the labeled steroid are confirmed using a combination of analytical techniques:

Mass Spectrometry (MS): This is the primary technique to confirm the mass of the labeled compound and to determine the isotopic enrichment (atom % D). nih.gov By comparing the mass spectra of the labeled and unlabeled compounds, the number and location of the deuterium atoms can often be deduced. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ²H NMR are powerful tools to confirm the structure of the molecule and the specific positions of the deuterium atoms. The absence of a proton signal in the ¹H NMR spectrum at a particular position, coupled with the presence of a deuterium signal in the ²H NMR spectrum, confirms successful deuteration at that site.

The following table summarizes the key analytical techniques used in the characterization of labeled steroids:

Analytical TechniquePurpose
Mass Spectrometry (MS) - Confirms molecular weight and mass shift due to deuteration- Determines isotopic enrichment (atom % D)
Nuclear Magnetic Resonance (NMR) - Confirms chemical structure- Identifies the specific location of deuterium atoms
High-Performance Liquid Chromatography (HPLC) - Assesses chemical purity by separating the main compound from impurities

The meticulous synthesis, purification, and characterization of 20β-Dihydropregnenolone-d5 are paramount to its function as a reliable internal standard in demanding analytical applications.

Biosynthesis and Endogenous Metabolism of 20β Dihydro Pregnenolone

Enzymatic Pathways Leading to Pregnenolone (B344588) Production from Cholesterol (CYP11A1/P450scc)

The journey of steroid synthesis begins with cholesterol. The initial and rate-limiting step in the production of all steroid hormones is the conversion of cholesterol to pregnenolone. nih.govfullscript.com This critical transformation is catalyzed by the enzyme Cytochrome P450 side-chain cleavage (P450scc), also known as CYP11A1. nih.govwikipedia.org This enzyme is located in the mitochondria of steroidogenic tissues. wikipedia.org

The conversion process is a multi-step reaction involving three distinct monooxygenase steps:

22R-hydroxylation: The first step is the hydroxylation of cholesterol at the C22 position to form 22R-hydroxycholesterol. nih.govwikipedia.org

20α,22R-dihydroxylation: This is followed by a second hydroxylation at the C20 position, resulting in 20α,22R-dihydroxycholesterol. nih.govwikipedia.org

Side-chain cleavage: The final step involves the cleavage of the bond between carbons 20 and 22, which releases pregnenolone and isocaproic aldehyde. wikipedia.org

This entire sequence is catalyzed by CYP11A1 and requires reducing equivalents from NADPH, which are transferred via two electron transfer proteins: adrenodoxin (B1173346) reductase and adrenodoxin. nih.govwikipedia.org The activity of CYP11A1 is regulated by the transport of cholesterol to the inner mitochondrial membrane, a process controlled by the steroidogenic acute regulatory (StAR) protein. nih.gov

Conversion of Pregnenolone to 20β-Dihydro Pregnenolone: Identification of Key Oxidoreductases (e.g., 20β-Hydroxysteroid Dehydrogenase)

Pregnenolone serves as a central precursor and can be metabolized into various steroids. One such metabolite is 20β-Dihydro Pregnenolone. The formation of this compound from pregnenolone is primarily catalyzed by the enzyme 20β-hydroxysteroid dehydrogenase (20β-HSD) . nih.gov This enzyme belongs to the short-chain dehydrogenase/reductase (SDR) superfamily. nih.gov

The reaction involves the reduction of the 20-keto group of pregnenolone to a 20β-hydroxyl group, yielding 20β-Dihydro Pregnenolone. This conversion has been observed in various research models, including in the brain of day-old chicks, where pregnenolone is rapidly converted to 20β-dihydropregnenolone. nih.gov

Interconversion Dynamics with Other Pregnenolone Metabolites and Steroid Precursors

Pregnenolone is a pivotal branch-point in steroidogenesis, and its fate is determined by the enzymatic machinery present in a specific tissue. wikipedia.org The metabolism of pregnenolone and its derivatives, like 20β-Dihydro Pregnenolone, is part of a dynamic interplay with other key steroid precursors.

Progesterone (B1679170): Pregnenolone can be converted to progesterone, a key hormone in the Δ4 pathway, through the action of 3β-hydroxysteroid dehydrogenase (3β-HSD) and Δ5-4 isomerase. wikipedia.orgnih.gov This conversion is a critical step for the synthesis of corticosteroids and aldosterone. fullscript.comwikipedia.org The presence of other steroids can influence this conversion; for instance, dehydroepiandrosterone (B1670201) (DHEA), estrone, and testosterone (B1683101) can inhibit it. nih.gov

17α-Hydroxypregnenolone: Alternatively, pregnenolone can be hydroxylated by 17α-hydroxylase (CYP17A1) to form 17α-hydroxypregnenolone. wikipedia.orgresearchgate.net This is the entry point into the Δ5 pathway, leading to the synthesis of androgens like DHEA. wikipedia.org

The balance between these pathways is crucial for maintaining hormonal homeostasis. The formation of 20β-Dihydro Pregnenolone represents another metabolic route for pregnenolone, potentially modulating the availability of pregnenolone for conversion into progesterone or 17α-hydroxypregnenolone.

Tissue and Cellular Localization of 20β-Dihydro Pregnenolone Biosynthesis in Research Models

The biosynthesis of pregnenolone and its subsequent metabolites, including 20β-Dihydro Pregnenolone, occurs in various tissues.

Adrenal Glands and Gonads: These are the primary sites of steroidogenesis, where pregnenolone is synthesized from cholesterol. wikipedia.orgnih.gov The enzyme responsible for the conversion to 20β-Dihydro Pregnenolone, 20β-HSD, has been detected in high concentrations in the testes of neonatal pigs, specifically in the interstitial Leydig cells, which are involved in androgen synthesis. nih.gov It is also found in the adrenal glands. nih.govmdpi.com

Brain: The brain is also a steroidogenic tissue, producing neurosteroids that modulate neuronal function. nih.govnih.gov Pregnenolone is one of the most abundant neurosteroids in the brain. nih.gov Studies have shown that pregnenolone can be metabolized to 20β-Dihydro Pregnenolone in the brain. nih.gov While CYP11A1 expression is low in the brain compared to adrenal glands, glial cells and neurons are known sites of pregnenolone synthesis. nih.govnih.gov

Lymphocytes: Research has also indicated that lymphocytes are capable of synthesizing pregnenolone, which can have immunomodulatory effects. nih.gov

The distribution of 20β-HSD is widespread, having been identified in the brain, lung, heart, liver, kidney, spleen, and adrenal glands in neonatal pig models, with the highest concentrations found in the testis, kidney, and liver. nih.gov

Comparative Analysis of Δ5 and Δ4 Steroidogenic Pathways and the Role of 20β-Dihydro Pregnenolone

Steroidogenesis proceeds via two main pathways, the Δ5 and Δ4 pathways, named for the position of a double bond in the steroid ring structure. researchgate.netgfmer.ch

Δ5 Pathway: This pathway begins with pregnenolone and proceeds through 17α-hydroxypregnenolone to produce DHEA. wikipedia.orggfmer.ch This pathway is predominant in human fetal adrenal glands and is crucial for the production of androgens. researchgate.net

Δ4 Pathway: This pathway involves the conversion of pregnenolone to progesterone, which is then further metabolized to produce corticosteroids, mineralocorticoids, and androgens (via 17α-hydroxyprogesterone and androstenedione). wikipedia.orggfmer.ch

The preference for one pathway over the other can vary between species and tissues. nih.gov For example, in humans, the 17,20-lyase activity of the P450c17 enzyme strongly favors the Δ5 pathway. researchgate.net

Data Tables

Key Enzymes in the Biosynthesis of 20β-Dihydro Pregnenolone

EnzymeAbbreviationFunctionSubstrateProductCofactor(s)
Cytochrome P450 Side-Chain CleavageCYP11A1 / P450sccCatalyzes the conversion of cholesterol to pregnenolone, the rate-limiting step in steroidogenesis. nih.govnih.govCholesterolPregnenoloneNADPH, Adrenodoxin, Adrenodoxin Reductase nih.govwikipedia.org
20β-Hydroxysteroid Dehydrogenase20β-HSDReduces the 20-keto group of pregnenolone. nih.govPregnenolone20β-Dihydro PregnenoloneNADPH/NADH researchgate.net

Tissue Distribution of Key Biosynthetic Components

ComponentPrimary Tissues/CellsSecondary Tissues/Cells
Pregnenolone Synthesis (CYP11A1)Adrenal glands, Gonads (Testes, Ovaries). wikipedia.orgnih.govBrain (Glial cells, Neurons), Placenta, Skin, Lymphocytes. nih.govnih.govnih.gov
20β-Hydroxysteroid Dehydrogenase (20β-HSD)Testis (Leydig cells), Kidney, Liver. nih.govBrain, Lung, Heart, Spleen, Adrenal Gland, Epididymis. nih.gov

Analytical Methodologies for 20β Dihydro Pregnenolone D5 in Steroidomics and Metabolic Profiling

Advanced Chromatographic Techniques for Separation and Detection

The complexity of the steroidome necessitates powerful separation and detection techniques. Mass spectrometry (MS) coupled with chromatography has become the cornerstone of steroid analysis due to its high sensitivity and specificity. nih.govresearchgate.net While immunoassays have been traditionally used, they can lack specificity and are susceptible to matrix interferences, making MS-based methods superior for comprehensive profiling. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used tool for the analysis of steroid hormones. researchgate.netnih.gov This technique is favored for its ability to measure multiple analytes simultaneously with high sensitivity and specificity, making it ideal for metabolomics studies. nih.govnih.gov In a typical LC-MS/MS workflow for steroid analysis, serum or plasma samples are first processed to remove proteins, often by precipitation with a solvent like acetonitrile. nih.gov This is followed by an extraction step, such as liquid-liquid extraction, to isolate the steroids. nih.gov Deuterated internal standards, including compounds like 20β-Dihydro Pregnenolone-d5, are spiked into the sample at the beginning of this process. nih.gov

The extracted analytes are then separated using a liquid chromatography system, often employing a C8 or C18 reversed-phase column, before being introduced into the mass spectrometer. nih.govnih.gov The mass spectrometer, typically a triple-quadrupole instrument, is operated in multiple reaction monitoring (MRM) mode for quantification, providing excellent selectivity and sensitivity. nih.gov LC-MS/MS methods have been developed to quantify a broad panel of steroids from small sample volumes, such as 100-200 microliters of serum, which is highly advantageous in clinical research. nih.govnih.gov

ParameterDescriptionSource
Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) researchgate.netnih.gov
Sample Volume Typically 100-200 µL of serum/plasma nih.govnih.gov
Key Advantage High sensitivity, specificity, and multi-analyte capability nih.govnih.gov
Quantification Mode Multiple Reaction Monitoring (MRM) nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS), particularly GC coupled with tandem mass spectrometry (GC-MS/MS), is a well-established and robust technique for steroid profiling. endocrine-abstracts.orgnih.gov It is often considered a gold standard, offering excellent chromatographic resolution and ionization reproducibility. endocrine-abstracts.orgnih.gov However, a key requirement for GC-MS analysis of steroids is a chemical derivatization step. Steroids are not sufficiently volatile for GC analysis, so they must be converted into more volatile derivatives, commonly trimethylsilyl (B98337) (TMS) ethers. usgs.govresearchgate.net This adds to the sample preparation time. endocrine-abstracts.org

Despite the longer sample preparation, GC-MS/MS provides exceptional sensitivity and specificity. nih.gov Methods have been validated for the determination of key steroid hormones, including pregnenolone (B344588) and its metabolites, in biological fluids like plasma and serum. nih.gov The use of a triple quadrupole mass spectrometer operating in selected reaction monitoring (SRM) mode allows for very low background noise and achieves detection limits in the sub-nanogram per milliliter range. researchgate.netnih.gov Similar to LC-MS/MS, isotope-labeled internal standards are crucial for accurate quantification in GC-MS/MS to compensate for analyte loss during the extensive sample preparation and derivatization steps. usgs.gov

FeatureGas Chromatography-Mass Spectrometry (GC-MS/MS)Source
Requirement Chemical derivatization (e.g., silylation) to increase volatility usgs.govresearchgate.net
Advantage High chromatographic resolution and reproducibility nih.gov
Disadvantage Longer sample preparation times compared to LC-MS/MS endocrine-abstracts.org
Sensitivity Detection limits in the pg/mL (sub nmol/L) range researchgate.net

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Enhanced Resolution and Sensitivity

Ultra-Performance Liquid Chromatography (UPLC), a more recent innovation in liquid chromatography, utilizes columns with smaller particle sizes (typically under 2 µm) to achieve significantly higher resolution, sensitivity, and speed compared to conventional HPLC. endocrine-abstracts.org When coupled with tandem mass spectrometry (UPLC-MS/MS), it provides a powerful platform for high-throughput steroid profiling. endocrine-abstracts.orgacs.org This technology allows for the simultaneous measurement of a large number of steroids in a single, rapid analysis, with run times as short as 12 minutes for over 100 steroids. acs.orgnih.gov

UPLC-MS/MS methods have been developed and validated for the comprehensive profiling of urinary and serum steroids, demonstrating excellent accuracy and precision. endocrine-abstracts.orgmedrxiv.org The enhanced separation efficiency of UPLC minimizes chromatographic interferences, which is critical when analyzing complex biological samples containing numerous steroid isomers. endocrine-abstracts.org The increased sensitivity of UPLC-MS/MS is also vital, as many steroid hormones are present at very low concentrations in biological fluids. nih.gov The combination of reduced run time and minimal sample preparation makes UPLC-MS/MS a highly efficient tool for large-scale clinical studies and steroid metabolome research. endocrine-abstracts.orgnih.gov

Role of this compound as an Internal Standard in Quantitative Analysis

The most critical application of this compound is its use as an internal standard (IS) in mass spectrometry-based quantitative analysis. pharmaffiliates.com An ideal internal standard should be chemically similar to the analyte but distinguishable by the mass spectrometer. Deuterated standards, which contain heavy isotopes of hydrogen, fit this requirement perfectly. clearsynth.com They have nearly identical chemical and physical properties to their non-deuterated counterparts, meaning they behave similarly during sample extraction, derivatization, and chromatographic separation, and they experience similar ionization effects in the mass spectrometer's source. texilajournal.com This co-elution behavior allows the IS to effectively compensate for variations in sample preparation and matrix effects, which are common sources of error in quantitative analysis. clearsynth.comtexilajournal.com

Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical method for achieving the highest level of accuracy and precision in quantification. osti.govmdpi.com The principle of IDMS involves adding a known amount of an isotopically labeled version of the analyte (the "spike," e.g., this compound) to the sample containing the unknown amount of the native analyte (e.g., 20β-Dihydro Pregnenolone). osti.gov

After the labeled standard is added, the sample undergoes extraction and purification procedures. A key advantage of IDMS is that the quantitative recovery of the analyte is not necessary. osti.gov This is because any loss of analyte during sample processing will be accompanied by a proportional loss of the isotopically labeled standard. The final measurement is the ratio of the mass spectrometric signal of the native analyte to that of the labeled internal standard. From this ratio, along with the known amount of the standard added and the weight of the sample, the original concentration of the analyte can be calculated with high accuracy. osti.gov This makes IDMS a powerful reference method for validating other analytical procedures and for the certification of reference materials. mdpi.com

Calibration Curve Development and Quantification Strategies

In quantitative mass spectrometry, a calibration curve is essential for determining the concentration of an analyte in an unknown sample. This curve is constructed by analyzing a series of calibration standards containing known concentrations of the analyte. When using an internal standard like this compound, a fixed amount of the IS is added to each calibration standard and to the unknown samples. lcms.cz

The calibration curve is then generated by plotting the ratio of the analyte's peak area to the internal standard's peak area against the known concentration of the analyte in the standards. lcms.cz This ratio-based approach corrects for variability during the analytical process. For instance, if there is ion suppression in the mass spectrometer source that reduces the signal of the analyte, the signal of the co-eluting internal standard will be suppressed to a similar degree, leaving the ratio of their signals largely unaffected. texilajournal.com This results in a more linear, accurate, and reproducible calibration curve, ultimately leading to more reliable quantification of the analyte in the unknown sample. lcms.cz The use of isotopically labeled internal standards significantly improves the accuracy and precision of the quantification, with studies showing a dramatic reduction in the relative standard deviation (%RSD) of measurements across different sample matrices. lcms.cz

Sample Preparation and Matrix Considerations in Biological Matrices

The complexity of biological matrices such as serum, plasma, and urine necessitates meticulous sample preparation to remove interfering substances and enrich the analytes of interest. nih.gov For the analysis of this compound and its non-labeled counterparts, several techniques are employed to ensure a clean extract suitable for sensitive analytical instrumentation. nih.gov

Liquid-Liquid Extraction (LLE) is a conventional and widely used method for the extraction of steroids from biological fluids. phenomenex.com This technique partitions analytes between two immiscible liquid phases. For steroids like pregnenolone and its metabolites, organic solvents such as ethyl acetate (B1210297) or diethyl ether are commonly used to extract the compounds from the aqueous biological sample. nih.govnih.gov While effective, LLE can sometimes result in cloudy or hazy extracts that may require further cleanup. nih.gov The use of supported liquid extraction (SLE) offers a more streamlined workflow compared to traditional LLE and can provide very clean samples. phenomenex.com

Solid Phase Extraction (SPE) is another robust method for sample cleanup and concentration of steroids. sterlitech.comphenomenex.comaustinpublishinggroup.com SPE utilizes a solid sorbent material, typically packed in a cartridge or a 96-well plate, to retain the analytes of interest while allowing interfering components to pass through. For steroid analysis, reversed-phase sorbents like C18 are frequently employed. nih.gov The sample is loaded onto the SPE device, followed by washing steps to remove impurities, and finally, the elution of the steroids with an appropriate organic solvent. thermofisher.comrsc.org SPE is known for its high recovery and ability to handle a large number of samples efficiently. mdpi.com

Table 1: Comparison of Extraction Procedures for Steroid Analysis
Extraction MethodPrincipleCommon Solvents/SorbentsAdvantagesDisadvantages
Liquid-Liquid Extraction (LLE)Partitioning between two immiscible liquidsEthyl acetate, Diethyl ether, DichloromethaneSimple, cost-effectiveCan be labor-intensive, may form emulsions, potential for analyte loss
Solid Phase Extraction (SPE)Selective retention on a solid sorbentC18, Polymeric Reversed PhaseHigh recovery, high throughput, cleaner extractsCan be more expensive, requires method development

To improve the sensitivity and chromatographic behavior of certain steroids, derivatization is often employed. researchgate.net For ketosteroids, such as pregnenolone and its metabolites, oxime formation is a common derivatization strategy. nih.govthermofisher.com This reaction involves treating the ketone functional group with a hydroxylamine (B1172632) reagent to form an oxime. wikipedia.orgbyjus.com This process can enhance the ionization efficiency of the molecule in mass spectrometry, leading to lower limits of detection. thermofisher.com For instance, the derivatization of pregnenolone with hydroxylamine has been shown to be necessary to achieve the desired lower limit of quantitation in LC-MS/MS analysis. thermofisher.com The formation of Z and E oxime isomers is possible and should be considered during method development. nih.gov

In the body, steroids are often conjugated to form more water-soluble sulfates and glucuronides to facilitate their excretion. nih.govnih.gov For the analysis of total steroid concentrations, a deconjugation step is necessary to cleave these conjugate groups and release the free steroid. nih.govEnzymatic hydrolysis is the most common method for this purpose. nih.govescholarship.org This involves the use of enzymes such as β-glucuronidase and sulfatase to hydrolyze the glucuronide and sulfate (B86663) moieties, respectively. escholarship.orgresearchgate.net The choice of enzyme and the reaction conditions (e.g., pH, temperature, incubation time) are critical for efficient deconjugation. researchgate.net For example, enzymes from Helix pomatia are widely used as they contain both β-glucuronidase and sulfatase activity. nih.govendocrine-abstracts.org However, the efficiency of sulfatase from this source can be variable for certain steroid sulfates. endocrine-abstracts.org

Method Validation Parameters for Robustness and Accuracy

The use of a deuterated internal standard like this compound is instrumental in ensuring the robustness and accuracy of a quantitative method. clearsynth.comtexilajournal.com Method validation is performed according to established guidelines to demonstrate that the analytical procedure is suitable for its intended purpose. nih.gov

Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of calibration standards over a defined concentration range. nih.gov For the quantification of pregnenolone, linear ranges from 5 to 2500 ng/mL have been reported. nih.gov

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the coefficient of variation (CV). Accuracy is the closeness of the mean of a set of results to the true value and is often expressed as the percentage of bias. researchgate.net The use of a deuterated internal standard like this compound helps to improve both precision and accuracy by correcting for analyte loss during sample processing and for variations in instrument response. texilajournal.comlcms.cz

Matrix effects are the alteration of analyte ionization due to the presence of co-eluting, interfering compounds in the sample matrix. clearsynth.com These effects can lead to either ion suppression or enhancement, affecting the accuracy of the measurement. The use of a stable isotope-labeled internal standard, which co-elutes with the analyte, is the most effective way to compensate for matrix effects. texilajournal.com

Recovery is a measure of the efficiency of an extraction procedure. It is determined by comparing the analytical response of an analyte extracted from a biological matrix to the response of the analyte in a neat solution. thermofisher.com For steroid analysis using SPE, recovery rates can range from 42% to 95% depending on the specific steroid. thermofisher.com Deuterated internal standards are crucial for correcting for incomplete and variable recovery during sample preparation. nih.gov

Table 2: Key Method Validation Parameters
ParameterDefinitionImportance in Steroid AnalysisRole of this compound
LinearityProportionality of signal to analyte concentrationEnsures accurate quantification over a range of physiological concentrationsHelps establish a reliable calibration curve
PrecisionAgreement between replicate measurementsDemonstrates the reproducibility of the methodCorrects for random variations in the analytical process
AccuracyCloseness of a measured value to the true valueEnsures the validity of the reported concentrationsCorrects for systematic errors in sample preparation and analysis
Matrix EffectAlteration of ionization by co-eluting substancesA significant source of inaccuracy in LC-MS/MSCompensates for ion suppression or enhancement
RecoveryEfficiency of the extraction processEnsures that a consistent fraction of the analyte is measuredCorrects for analyte loss during extraction

Pre-analytical Sample Stability Investigations

The reliability of steroidomics and metabolic profiling data is fundamentally dependent on the stability of the analytes in a given sample from the point of collection to the moment of analysis. While specific stability studies for this compound are not extensively documented in publicly available research, general principles for the pre-analytical handling and stability of steroids provide a crucial framework. As a deuterated internal standard, its stability is expected to be comparable to its non-labeled counterpart, 20β-Dihydro Pregnenolone, and other endogenous steroids. Pre-analytical variability can be introduced through various factors including sample type (serum vs. plasma), collection tube, and the handling, processing, and storage of the samples. nih.gov

Investigations into the long-term stability of steroids in plasma and serum have demonstrated that many of these compounds are remarkably stable when stored at low temperatures. For instance, a study on the stability of various steroid hormones in plasma stored at -25°C for over 10 years showed that most steroids remained stable, with only minor, insignificant decreases in cortisol and testosterone (B1683101) concentrations over several years. nih.gov Another study evaluating samples stored at -80°C for three years found that estradiol, prolactin, and total testosterone had good stability in both serum and plasma. nih.gov However, the same study noted a significant decrease in progesterone (B1679170) and an increase in free testosterone over time, highlighting that stability can be steroid-specific. nih.gov

The impact of temperature and freeze-thaw cycles is a critical consideration. Generally, storing biological samples at -80°C is preferred for long-term stability. nih.gov Repeated freeze-thaw cycles can be detrimental to the integrity of some analytes. While some steroids are stable through several freeze-thaw cycles, it is best practice to aliquot samples into smaller volumes to avoid repeated temperature fluctuations. researchgate.net

Recent research has also explored the stability of steroids in dried blood spots (DBS), which offer advantages in terms of collection and storage. A study on several steroid hormones in DBS found that at -20°C and 4°C, most steroids, including testosterone and 17-hydroxyprogesterone, were stable for up to three months. eurospe.org At room temperature, the stability of some steroids decreased, and at 37°C, significant degradation was observed for most compounds within a shorter timeframe. eurospe.org

For this compound, when used as an internal standard, it is typically added to the biological sample prior to extraction and analysis. Therefore, its stability under the chosen storage and handling conditions is paramount to ensure accurate quantification of the target endogenous steroids. The following table summarizes general stability recommendations for steroid analysis, which are applicable to samples intended for profiling that would utilize this compound as an internal standard.

Storage ConditionTemperatureDurationMatrixGeneral Steroid Stability
Short-term 4°CUp to 3 monthsDried Blood SpotMost steroids stable, some exceptions (e.g., cortisone). eurospe.org
Long-term -20°C / -25°CUp to 10 yearsPlasma / SerumGenerally stable for most steroids. nih.govresearchgate.net
Long-term -80°C> 3 yearsPlasma / SerumConsidered optimal for preserving a wide range of steroids. nih.gov
Freeze-Thaw Cycles From -20°C or -80°CMultiple CyclesPlasma / SerumCan affect certain steroids; best to minimize by aliquoting. researchgate.nettandfonline.com
Room Temperature ~20-25°CUp to 3 monthsDried Blood SpotStability varies; some steroids degrade within days to weeks. eurospe.org

Application in Targeted and Untargeted Steroid Metabolic Profiling in Research Settings

In both targeted and untargeted steroid metabolic profiling, the use of stable isotope-labeled internal standards is a cornerstone of high-quality quantitative analysis, particularly when using mass spectrometry-based methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, as a deuterated analog of an endogenous steroid metabolite, is ideally suited for this role. Its primary application is to correct for variations in sample preparation and analytical detection, thereby improving the accuracy and precision of the measurements.

In targeted steroid profiling , researchers aim to quantify a predefined panel of steroid hormones and their metabolites. This approach is often used in clinical research to study specific endocrine pathways. The process involves adding a known amount of one or more deuterated internal standards, such as this compound, to each sample at the beginning of the workflow. mdpi.com This standard co-elutes with the target analyte and is subjected to the same extraction, derivatization, and ionization processes. Any loss of analyte during sample preparation or fluctuations in instrument response will affect the internal standard and the endogenous analyte similarly. By calculating the ratio of the analyte's signal to the internal standard's signal, these variations can be normalized, leading to a more accurate quantification. cerilliant.com

The workflow for both targeted and untargeted approaches typically involves several key steps where a high-quality internal standard is crucial:

Sample Preparation : This can include protein precipitation, liquid-liquid extraction, or solid-phase extraction to isolate steroids from the biological matrix (e.g., serum, urine, tissue). birmingham.ac.uknih.gov The internal standard is added before these steps.

Chromatographic Separation : High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate the complex mixture of steroids before they enter the mass spectrometer. birmingham.ac.uk

Mass Spectrometric Detection : A tandem mass spectrometer is used for sensitive and specific detection and quantification of the steroids and the internal standard. protocols.io

The data table below illustrates a representative panel of steroids that could be analyzed in a targeted metabolic profiling study where this compound would serve as an effective internal standard, particularly for pregnane-series metabolites.

Steroid ClassRepresentative AnalytesTypical Role in Profiling
Progestogens Pregnenolone, Progesterone, 17-HydroxyprogesteronePrecursors in steroidogenic pathways
Androgens Dehydroepiandrosterone (B1670201) (DHEA), Androstenedione, Testosterone, Dihydrotestosterone (DHT)Markers of adrenal and gonadal function
Glucocorticoids Corticosterone, 11-Deoxycortisol, Cortisol, CortisoneIndicators of adrenal stress response
Mineralocorticoids AldosteroneRegulators of blood pressure and electrolyte balance
Estrogens Estrone, Estradiol, EstriolMarkers of female reproductive health and involved in various other physiological processes

By incorporating this compound into such analytical methods, researchers can achieve the high level of accuracy and reliability required for meaningful interpretation of steroid profiles in various research settings, from endocrinology to biomarker discovery.

Biological Activities and Mechanistic Research of 20β Dihydro Pregnenolone

Neurosteroid Actions and Neuromodulatory Properties

Neurosteroids exert profound effects on the brain, influencing everything from receptor signaling to complex behaviors. Their ability to be synthesized within the brain allows for rapid, localized modulation of neural circuits. nih.gov

The GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain, is a key target for many neurosteroids. Research indicates that there are at least two primary types of neurosteroid actions on the GABA-A receptor: an agonistic action that enhances the receptor's function and an antagonistic action. nih.gov

Steroids with a 3β-hydroxyl group (3β-OH), a structural feature of 20β-Dihydro Pregnenolone (B344588), have demonstrated complex interactions with the GABA-A receptor. Studies have shown that certain 3β-OH steroids can possess both agonistic and antagonistic properties. nih.gov They have been found to inhibit the GABA-A receptor, particularly under conditions that promote agonist binding or channel opening, effectively acting as non-competitive antagonists. nih.gov This contrasts with the action of other neurosteroids like allopregnanolone (B1667786), which are powerful positive allosteric modulators that enhance GABA-A receptor activity. nih.gov Conversely, sulfated neurosteroids such as pregnenolone sulfate (B86663) (PREGS) often act as negative allosteric modulators of the GABA-A receptor. nih.govnih.gov

The modulation of synaptic function is a cornerstone of neurosteroid activity, with significant implications for neural communication. Pregnenolone sulfate (PREGS), the direct precursor to the metabolic pathway leading to 20β-Dihydro Pregnenolone, has been a focus of this research.

Studies using rat hippocampal slices have demonstrated that PREGS can enhance long-term potentiation (LTP), a cellular mechanism underlying learning and memory. nih.gov This enhancement is achieved through the modulation of NMDA receptors, which are critical for synaptic plasticity. nih.gov Further research has shown that PREGS can produce a sustained increase in the presynaptic release of glutamate, the brain's primary excitatory neurotransmitter. This action potentiates the activity at critical synapses, such as the perforant path-granule cell synapses in the hippocampus. nih.gov

Table 1: Effects of Pregnenolone Sulfate (PREGS) on Synaptic Function

Research Model Compound Effect Observed Key Mechanism
Rat Hippocampal Slices Pregnenolone Sulfate Enhancement of Long-Term Potentiation (LTP) nih.gov Modulation of NMDA receptors nih.gov

Brain plasticity, the ability of the nervous system to change its structure and function in response to experience, is crucial for development, learning, and recovery from injury. nih.gov Neurosteroids are considered key modulators of these processes.

Research in senescent animals has linked cognitive performance directly to the cerebral concentration of PREGS. nih.gov Central administration of PREGS has been shown to increase neurogenesis, the process of generating new neurons, which is a fundamental aspect of brain plasticity. nih.gov This suggests that by influencing the birth of new neurons and the strength of synaptic connections, parent neurosteroids of the pregnane (B1235032) family can significantly impact the brain's structural and functional organization, thereby influencing behavior. nih.gov

A significant body of research has focused on the role of neurosteroids in cognition, particularly learning and memory. Studies in animal models have consistently demonstrated that pregnenolone (PREG) and its sulfate derivative (PREGS) possess memory-enhancing properties, especially in the context of aging. nih.govresearchgate.net

In aged rodents, memory impairments have been correlated with lower concentrations of PREGS in the brain. nih.gov Reversing these deficits has been achieved through the direct intracerebral infusion of PREGS. nih.gov The mechanism for this cognitive enhancement is thought to involve the modulation of multiple neurotransmitter systems. For instance, PREGS has been reported to enhance the release of acetylcholine, a neurotransmitter critically involved in memory processes, in brain regions such as the hippocampus and cortex. nih.gov

Neurosteroids are increasingly recognized for their neuroprotective capabilities. Compounds like pregnenolone, progesterone (B1679170), and dehydroepiandrosterone (B1670201) have been studied for their potential to treat neurodegenerative diseases and aid in recovery after injury. nih.govnih.gov

The mechanisms underlying this protection are multifaceted. Neurosteroids act as multitarget compounds with strong cytoprotective actions that stimulate the synthesis and release of neurotrophic factors like BDNF, which supports neuron survival. nih.govnih.gov They also play a role in promoting remyelination and regeneration. nih.gov The neuroprotective effects are mediated through interactions with a variety of receptors, including GABA-A receptors, NMDA receptors, and sigma-1 receptors, which collectively help to shield neurons from damage and stress. nih.gov

Anti-Inflammatory Effects and Immunomodulation Research

Beyond their roles in the central nervous system, neurosteroids exhibit significant anti-inflammatory and immunomodulatory effects. Pregnenolone, the ultimate precursor to 20β-Dihydro Pregnenolone, has been shown to act as an anti-inflammatory molecule that helps maintain immune homeostasis. nih.gov

One of the key mechanisms is the suppression of innate immune signaling. Research has shown that pregnenolone can promote the degradation of key proteins involved in the Toll-like receptor (TLR) signaling pathway. nih.gov Pregnane neurosteroids can mitigate inflammatory signals triggered by TLR activation, thereby reducing the production of pro-inflammatory mediators. nih.gov This action helps to regulate the immune response and prevent excessive inflammation, which is implicated in a wide range of pathological conditions. nih.govnih.gov Neurosteroids generally act to repress excessive inflammatory signaling rather than having pro-inflammatory activities themselves. nih.gov

Table 2: Summary of Investigated Biological Activities of Related Neurosteroids

Biological Activity Key Compound(s) Primary Finding Relevant System/Pathway
Neuromodulation 3β-OH Steroids Mixed agonist/antagonist at GABA-A receptors nih.gov GABAergic System nih.gov
Synaptic Plasticity Pregnenolone Sulfate Enhances LTP and glutamate release nih.govnih.gov Glutamatergic System (NMDA Receptors) nih.gov
Cognitive Enhancement Pregnenolone, PREGS Improves memory in aged animal models nih.govnih.gov Cholinergic System, Hippocampal Neurogenesis nih.gov
Neuroprotection Pregnenolone, DHEA Multi-target cytoprotective actions nih.govnih.gov BDNF, Sigma-1 Receptor, Anti-inflammatory pathways nih.govnih.gov

Modulation of Innate Immune Signaling Pathways (e.g., TLR2/4 Signaling)

20β-Dihydro Pregnenolone, a derivative of the neurosteroid pregnenolone, exhibits significant modulatory effects on the innate immune system. Research has demonstrated that pregnenolone can suppress inflammatory responses mediated by Toll-like receptors (TLRs), specifically TLR2 and TLR4. wikipedia.orgnih.govnih.gov These receptors are crucial components of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and triggering inflammatory signaling cascades.

Pregnenolone and its metabolites have been shown to suppress the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophages and microglial cells, which is a response mediated through TLR2 and TLR4 signaling. nih.govnih.gov This anti-inflammatory activity is not a result of direct antagonism of the receptor but rather through the targeted degradation of key signaling proteins within the TLR pathway. wikipedia.orgnih.gov

The activation of TLR2 and TLR4 initiates a signaling cascade that is largely dependent on the adaptor protein MyD88. fullscript.com Pregnenolone's inhibitory action on this pathway highlights its role in maintaining immune homeostasis and preventing excessive inflammation. wikipedia.orgnih.gov

Mechanisms of Protein Degradation in Immune Cells (e.g., Ubiquitination of TIRAP, TLR2)

The immunosuppressive effects of pregnenolone are mediated through the targeted degradation of essential proteins in the TLR signaling pathway. wikipedia.orgnih.gov One of the primary mechanisms is the promotion of ubiquitination and subsequent proteasomal degradation of the TLR2/4 adaptor protein, Toll-interleukin 1 receptor (TIR) domain-containing adaptor protein (TIRAP), and TLR2 itself in macrophages and microglial cells. nih.govnih.gov

TIRAP acts as a bridging adaptor that is necessary for the recruitment of MyD88 to both TLR2 and TLR4, thereby initiating the downstream signaling that leads to the production of inflammatory cytokines. wikipedia.org By enhancing the ubiquitination of TIRAP, pregnenolone effectively marks this critical adaptor protein for destruction by the proteasome, thus disrupting the signaling cascade. wikipedia.orgnih.gov

Furthermore, pregnenolone has been observed to specifically promote the degradation of TLR2, while not affecting the levels of TLR4 or TLR9. wikipedia.org This targeted degradation is a key aspect of its anti-inflammatory properties. The process of ubiquitination, a prerequisite for proteasome-mediated degradation in eukaryotic cells, is enhanced by pregnenolone for both TIRAP and TLR2. wikipedia.org This mechanism provides a nuanced approach to controlling immune responses by selectively downregulating specific components of the inflammatory pathway.

Role as a Metabolic Intermediate in Steroid Hormone Pathways

20β-Dihydro Pregnenolone is a derivative of pregnenolone, which is a fundamental metabolic intermediate in the biosynthesis of a wide array of steroid hormones. wikipedia.org Pregnenolone is synthesized from cholesterol, primarily in the mitochondria of steroidogenic tissues such as the adrenal glands, gonads, and placenta. wikipedia.org This conversion is a rate-limiting step in steroidogenesis. nih.gov

From pregnenolone, the synthesis of various classes of steroid hormones proceeds through several enzymatic pathways. These include the production of:

Progestogens: Pregnenolone can be converted to progesterone. wikipedia.org

Androgens: Through a series of reactions, pregnenolone is a precursor to dehydroepiandrosterone (DHEA), which can then be converted to androstenedione and subsequently testosterone (B1683101). wikipedia.org

Estrogens: Androgens derived from pregnenolone serve as the precursors for the synthesis of estrogens. fullscript.com

Glucocorticoids and Mineralocorticoids: Progesterone, derived from pregnenolone, is a key intermediate in the pathways leading to the production of corticosteroids and aldosterone. wikipedia.org

The conversion of pregnenolone to these downstream steroid hormones involves the action of various enzymes, including 3β-hydroxysteroid dehydrogenase, which converts pregnenolone to progesterone. oup.comfrontiersin.orgmedscape.com The metabolic fate of pregnenolone is tissue-specific and depends on the enzymatic machinery present in the particular cells.

Protein Binding and Cellular Interactions Beyond Receptors (e.g., Microtubule-Associated Protein 2, CLIP170)

Beyond its role as a precursor to steroid hormones, pregnenolone and its derivatives engage in direct interactions with cellular proteins that are not traditional hormone receptors. These interactions can significantly influence cellular structure and function.

Microtubule-Associated Protein 2 (MAP2): Pregnenolone has been found to bind with high affinity to Microtubule-Associated Protein 2 (MAP2), a protein that is crucial for the polymerization and stabilization of microtubules, particularly in neurons. wikipedia.orgnih.govnih.gov This binding has been shown to induce the polymerization of tubulin in neuronal cultures and promote the growth of neurites. wikipedia.org This suggests a role for pregnenolone in neuronal development, plasticity, and the maintenance of the neural cytoskeleton. pnas.orgpnas.org

Cytoplasmic Linker Protein 170 (CLIP170): Pregnenolone also interacts with the cytoplasmic linker protein 170 (CLIP170), a microtubule plus-end tracking protein. nih.govnih.gov This interaction relieves the autoinhibition of CLIP170, leading to an extended conformation that enhances its binding to microtubules. nih.govnih.gov The activation of CLIP170 by pregnenolone promotes microtubule polymerization and has been linked to increased cell migration. nih.gov Interestingly, CLIP170 has also been implicated in the enhanced ubiquitination and degradation of TIRAP, providing a link between pregnenolone's effects on the cytoskeleton and its modulation of innate immune signaling. nih.gov

These non-receptor-mediated interactions highlight the diverse cellular functions of pregnenolone and its derivatives, extending their influence beyond the endocrine system to the regulation of cellular architecture and signaling pathways.

Research Applications and Tracer Studies Utilizing 20β Dihydro Pregnenolone D5

Tracing Endogenous Steroidogenesis and Metabolic Flux in Research Systems

The study of steroidogenesis—the metabolic pathway that produces steroids from cholesterol—is crucial for understanding numerous physiological processes. hmdb.cafrontiersin.org Stable isotope-labeled steroids, such as 20β-Dihydro Pregnenolone-d5, serve as powerful tracers to map these complex pathways and determine the rate of metabolic flux. nih.gov

When introduced into a biological system, be it cell culture or an animal model, this compound behaves identically to the natural hormone. nih.gov Researchers can track its conversion into subsequent downstream metabolites. By using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), scientists can differentiate the deuterium-labeled metabolites from the endogenous, unlabeled steroid pool. nih.govnih.gov This methodology allows for the unambiguous identification of metabolic pathways and the elucidation of novel steroid metabolites. nih.gov For example, studies using deuterium-labeled substrates like pregnenolone (B344588) have successfully identified transformation products in various tissues, including the brain, spleen, and skin of mice, demonstrating the local production of neurosteroids and other active metabolites. nih.gov This approach provides a dynamic view of steroid metabolism that is not achievable by measuring static hormone concentrations alone. nih.gov

Quantitative Analysis of Steroid Hormone Levels in Diverse Biological Samples for Research (e.g., Plasma, Urine, Tissue Extracts, Human Milk)

One of the most critical applications of this compound is its use as an internal standard for the precise quantification of steroid hormones in complex biological matrices. nih.gov Analytical techniques like LC-MS/MS are highly sensitive and specific but can be affected by sample loss during extraction and purification, as well as by matrix effects where other molecules in the sample interfere with the ionization of the target analyte. sigmaaldrich.comthermofisher.com

By adding a known amount of this compound to a sample at the beginning of the preparation process, it experiences the same processing losses and matrix effects as the unlabeled (endogenous) analyte. sigmaaldrich.com During MS analysis, the ratio of the endogenous analyte to the deuterated internal standard is measured. This ratio is used to calculate the exact concentration of the endogenous hormone, effectively correcting for any analytical variability. thermofisher.comnih.gov This stable isotope dilution method significantly improves the accuracy, precision, and reliability of steroid hormone measurements. sigmaaldrich.com

This technique is routinely applied to a wide array of biological samples in research settings:

Plasma/Serum: For assessing circulating hormone levels related to endocrine function and disease. nih.govnih.govnih.gov

Urine: For profiling excreted steroid metabolites, which provides a comprehensive picture of steroid production and metabolism. nih.govnih.gov

Tissue Extracts: To investigate local steroid production (paracrine or intracrine signaling) in specific organs like the brain, adrenal glands, or tumors. nih.govnih.gov

Human Milk: To study the transfer of biologically active steroids from mother to infant and understand their potential impact on infant development. nih.govrsc.orgnih.gov

Biological SamplePrimary Research FocusKey Advantage of Using this compound (as an IS)Common Analytical Technique
Plasma / SerumSystemic endocrine function, disease biomarkersCorrects for extraction losses and ion suppression, ensuring high accuracy for circulating steroid levels. thermofisher.comnih.govLC-MS/MS
UrineComprehensive metabolic profiling, diagnosing metabolic disordersEnables reliable quantification of a wide range of conjugated and unconjugated steroid metabolites. nih.govGC-MS, LC-MS/MS
Tissue ExtractsLocal steroid synthesis and action (intracrinology)Allows for accurate measurement of low-concentration steroids in complex tissue homogenates. nih.govnih.govLC-MS/MS
Human MilkMaternal-infant hormone transfer, infant developmentProvides precise quantification needed to study subtle hormonal variations during different lactation stages. nih.govrsc.orgLC-MS/MS

Investigation of Enzyme Kinetics and Activity of Steroid-Converting Enzymes In Vitro and In Vivo (Animal Models)

Understanding the function of enzymes that convert one steroid to another is fundamental to endocrinology and drug development. frontiersin.org this compound can be used as a substrate in enzyme activity assays to study the kinetics of specific steroid-converting enzymes, such as hydroxysteroid dehydrogenases or cytochrome P450 enzymes. mdpi.com

In these experiments, the deuterated substrate is incubated with a purified enzyme, cell lysate, or tissue preparation. frontiersin.org The rate of formation of the corresponding deuterated product is then measured over time using LC-MS/MS. Because the substrate and product are labeled, their detection is not confounded by the presence of endogenous steroids in the biological preparation. This allows for the precise determination of key kinetic parameters, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), which describe the enzyme's affinity for the substrate and its maximum catalytic efficiency. Furthermore, studying the kinetic isotope effect by comparing the reaction rates of labeled and unlabeled substrates can provide deep insights into the enzymatic reaction mechanism. acs.org

Development and Validation of Bioanalytical Methods for Other Steroid Metabolites

The development of robust and reliable bioanalytical methods is a prerequisite for any quantitative study in steroid research. International guidelines require that these methods be rigorously validated to ensure they are accurate and precise. nih.gov this compound, as a stable isotope-labeled internal standard, plays a pivotal role in this validation process. sigmaaldrich.comnih.gov

During method validation, the internal standard is used to assess several key performance characteristics:

Linearity: Ensuring the instrument response is proportional to the analyte concentration across a specified range.

Accuracy: Assessing how close the measured concentration is to the true value, often determined by analyzing quality control samples with known concentrations. nih.gov

Precision: Measuring the degree of scatter or variability between repeated measurements of the same sample. nih.gov

Recovery: Quantifying the efficiency of the extraction process.

Matrix Effects: Evaluating the influence of the biological matrix on the analytical signal. thermofisher.com

By providing a constant reference signal, this compound helps researchers to confirm that the new analytical method meets the stringent requirements for reliability and can be confidently applied to the analysis of research samples. nih.govnih.gov

Validation ParameterDescriptionRole of this compound (as an IS)
AccuracyCloseness of a measured value to a known "true" value.Helps to correct for systematic errors, ensuring the calculated concentration is accurate. nih.gov
Precision (%CV)The closeness of agreement between a series of measurements.Minimizes the impact of random variations in sample preparation and instrument response. nih.gov
Linearity (R²)The ability to elicit test results that are directly proportional to the concentration of the analyte.Ensures the ratio of analyte to IS is consistent across the calibration range.
Recovery (%)The efficiency of the analyte extraction process from the sample matrix.Since the IS has similar chemical properties, its recovery reflects the recovery of the target analyte. nih.gov
Matrix EffectThe alteration of ionization efficiency by co-eluting substances.Compensates for signal suppression or enhancement caused by the biological matrix. thermofisher.com

Steroid Profiling in Animal Models to Understand Physiological and Pathological States

Animal models are indispensable for studying the role of steroids in health and disease. researchgate.netphypha.ir Steroid profiling, or metabolomics, involves the simultaneous measurement of multiple steroids to obtain a comprehensive snapshot of the steroidogenic landscape. This approach can reveal shifts in metabolic pathways associated with a particular disease state or in response to a therapeutic intervention. nih.govendocrine-abstracts.org

The accuracy of these profiles depends entirely on the precise quantification of each steroid. endocrine-abstracts.org Here again, a panel of deuterated internal standards, including compounds like this compound, is essential. By assigning a specific internal standard to each target analyte (or a group of structurally similar analytes), researchers can build accurate and reliable quantitative profiles. These profiles have been used in various animal models, such as mice and pigs, to study the local regulation of glucocorticoids in different tissues and to compare steroid metabolism across species to validate their use as models for human diseases. nih.govendocrine-abstracts.org Such studies provide critical insights into the pathophysiology of endocrine disorders and help identify new biomarkers and therapeutic targets.

Future Research Directions and Unanswered Questions

Elucidating Novel Enzymatic Transformations and Metabolic Pathways of 20β-Dihydro Pregnenolone (B344588)

The metabolic map of pregnenolone is complex, and the specific enzymatic pathways leading to and from 20β-Dihydro Pregnenolone are not fully characterized. Future research is essential to identify the specific enzymes responsible for its formation and subsequent transformations.

Pregnenolone can be metabolized by 20α- and 20β-hydroxysteroid dehydrogenases (HSDs). While 20α-HSD activity has been more extensively studied, the specific 20β-HSDs that act on pregnenolone in various tissues require further elucidation. Studies have demonstrated the presence of NADH-linked 20β-hydroxysteroid dehydrogenase activity in the microsomal fraction of the human testis, which can metabolize 17α-hydroxyprogesterone. The catalytic mechanism for 20β-HSDs from the aldo-keto reductase (AKR) superfamily involves a catalytic tetrad of Asp–Tyr–Lys–His. However, the primary enzymes that convert pregnenolone to 20β-Dihydro Pregnenolone in key tissues like the brain and adrenal glands are yet to be definitively identified.

Future studies, likely employing recombinant enzymes and tissue homogenates, will be crucial for:

Identifying and characterizing the specific 20β-HSD isoenzymes responsible for the biosynthesis of 20β-Dihydro Pregnenolone.

Determining the tissue-specific expression and regulation of these enzymes.

Investigating the subsequent metabolic fate of 20β-Dihydro Pregnenolone, exploring potential oxidation, hydroxylation, or conjugation reactions that would create a cascade of novel, biologically active metabolites. For instance, studies in mice have identified 7α-hydroxy-PREG as a metabolite in the brain, spleen, and skin, suggesting that similar hydroxylations could occur for its dihydro-metabolites.

Advanced Spectrometric Techniques for Enhanced Structural Elucidation of Minor Metabolites

Identifying and structurally confirming the downstream metabolites of 20β-Dihydro Pregnenolone, which are often present in low concentrations, presents a significant analytical challenge. Advanced spectrometric techniques are pivotal for this endeavor.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the stereochemical analysis of steroids. However, the structural similarity among steroid isomers often leads to overlapping signals in standard 1D ¹H NMR spectra, making unambiguous assignment difficult. Future applications will rely on:

Multi-dimensional NMR techniques: Experiments like COSY, HSQC, and HMBC are essential for resolving complex spectra and establishing connectivity.

High-field NMR: Higher magnetic fields improve spectral dispersion, aiding in the resolution of individual proton signals.

Computational Approaches: Combining experimental data with computer-assisted structure elucidation and spectral prediction algorithms can enhance the accuracy of structural assignments.

Mass Spectrometry (MS): MS-based methods offer unparalleled sensitivity for detecting trace-level metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS): A traditional and robust method for comprehensive steroid profiling.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Increasingly the standard for its high sensitivity and specificity in analyzing steroid profiles in serum and urine.

High-Resolution Mass Spectrometry (HRMS): Provides exact mass measurements, facilitating the determination of elemental composition for unknown metabolites.

Ion Mobility-Mass Spectrometry (IM-MS): This technique adds another dimension of separation based on the size, shape, and charge of an ion (its collision cross-section), which is invaluable for separating isomeric steroid metabolites that are indistinguishable by mass alone.

Future research will focus on integrating these techniques to create a comprehensive analytical workflow for the discovery and rigorous structural elucidation of novel, low-abundance metabolites of 20β-Dihydro Pregnenolone.

Integration of 20β-Dihydro Pregnenolone-d5 Analysis into Multi-Omics Research (e.g., Metabolomics, Proteomics)

To understand the full biological significance of 20β-Dihydro Pregnenolone, its analysis must be integrated into a broader systems biology context. Multi-omics approaches, which combine data from different biological layers, are essential for building a holistic picture of its function. The use of this compound as an isotopic tracer is particularly powerful in these study designs.

Metabolomics: Steroid metabolomics, the large-scale analysis of steroids and their metabolites, can reveal unique multi-steroid signatures associated with specific physiological or pathological states. By using this compound as a tracer, researchers can follow its metabolic fate through various pathways in a given biological system. This allows for dynamic flux analysis, providing insights into the rates of production and clearance of its downstream metabolites under different conditions.

Proteomics: An emerging area of research is the identification of specific protein targets for neurosteroids. Chemoproteomic approaches, using clickable and photo-affinity probes derived from pregnenolone, have successfully identified novel protein binders in immune cells, particularly in mitochondrial and endoplasmic reticulum membranes. This strategy can be extended to identify the specific intracellular receptors and binding proteins for 20β-Dihydro Pregnenolone, moving beyond the classical nuclear steroid receptors.

Integrating these 'omics' datasets can create comprehensive biological network models. For example, changes in the metabolic profile of this compound (metabolomics) can be correlated with changes in the expression of steroidogenic enzymes (proteomics/transcriptomics) and the activation of specific signaling pathways (phosphoproteomics), providing a multi-layered understanding of its regulatory roles.

Exploring Deeper Molecular Mechanisms of Neurosteroid and Immunomodulatory Actions in Defined Experimental Models

Pregnenolone and its derivatives are classified as neurosteroids and have been shown to possess significant immunomodulatory properties. While the actions of major neurosteroids like allopregnanolone (B1667786) are well-studied, the specific molecular mechanisms of 20β-Dihydro Pregnenolone are largely unknown.

Neurosteroid Actions: Neurosteroids are known to modulate neuronal function, with the GABA-A receptor being a well-characterized target. However, research suggests that their actions are multifaceted. Future in vitro studies using defined experimental models, such as primary neuronal cultures or brain slice preparations, are needed to:

Determine if 20β-Dihydro Pregnenolone modulates GABAergic or glutamatergic neurotransmission.

Investigate its potential neuroprotective effects in models of excitotoxicity or ischemic injury, as has been shown for other steroids.

Characterize its binding affinity and functional activity at various receptor targets beyond the classical steroid receptors.

Immunomodulatory Actions: Pregnenolone can suppress inflammation by promoting the degradation of key proteins in the innate immune signaling cascade, such as TIRAP and TLR2. It plays a role in immune homeostasis and can regulate the proliferation and function of T and B cells. Research using defined immune cell culture models (e.g., macrophages, microglial cells, T-cell subsets) will be critical to:

Assess the anti-inflammatory or pro-inflammatory potential of 20β-Dihydro Pregnenolone.

Elucidate its impact on cytokine production and immune cell signaling pathways.

Identify the specific protein targets through which it exerts its immunomodulatory effects, potentially using the proteomic approaches described earlier.

The following table summarizes potential experimental models and the key questions they can address.

Experimental ModelKey Research Questions
Primary Neuronal/Glial CulturesDoes it modulate synaptic transmission? Does it protect against neurotoxicity?
Brain Slice ElectrophysiologyHow does it alter neuronal excitability and network activity?
Macrophage/Microglia Cell LinesWhat is its effect on inflammatory cytokine release (e.g., TNFα, IL-6)?
Primary T and B LymphocytesDoes it influence lymphocyte proliferation and differentiation?

Cross-Species Comparative Studies of 20β-Dihydro Pregnenolone Metabolism and Function

Significant interspecies differences exist in steroid metabolism and function, which is a critical consideration when translating findings from animal models to humans. For example, the preferred pathway for converting pregnenolone to testosterone (B1683101) differs between macaques (delta 4 pathway) and humans (delta 5 pathway). Similarly, glucocorticoid profiles and metabolism show subtle but important differences between humans, pigs, and sheep.

The substrate activation of key metabolic enzymes, such as Cytochrome P450 3A4 (CYP3A4), can also be species-specific. Furthermore, the binding affinity of steroids to their receptors can vary; glucocorticoid receptors in cortisol-secreting species bind cortisol with higher affinity, whereas those in corticosterone-secreting species prefer corticosterone.

These variations underscore the importance of future cross-species comparative studies for 20β-Dihydro Pregnenolone. Such research should aim to:

Compare the metabolic profiles of this compound in primary cells or tissue homogenates from different species (e.g., rodent, non-human primate, human).

Investigate species differences in the expression and activity of key 20β-HSD enzymes.

Compare the functional effects (e.g., neurophysiological, immunological) of 20β-Dihydro Pregnenolone across different animal models to identify conserved versus species-specific actions.

This comparative approach is essential for selecting the most appropriate animal models for studying the physiological roles of 20β-Dihydro Pregnenolone and for ensuring the relevance of preclinical findings to human biology.

The table below highlights known species differences in the metabolism of parent pregnane (B1235032) steroids.

Species ComparisonObserved Difference in Steroid MetabolismReference
Human vs. Macaque MonkeyHumans preferentially use the delta-5 pathway for testosterone synthesis from pregnenolone, while macaques use the delta-4 pathway.
Human vs. Pig vs. SheepPlasma concentrations and metabolic profiles of glucocorticoids show significant quantitative differences.
Cortisol-secreting (e.g., human) vs. Corticosterone-secreting (e.g., rat)Glucocorticoid receptors show higher binding affinity for the species' dominant glucocorticoid.
Human vs. MouseThe pregnane X receptor (PXR), which regulates CYP3A4, is activated by different ligands.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 20β-Dihydro Pregnenolone-d5 in biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity for deuterated steroids. Deuterium labeling (d5) reduces interference from endogenous isomers, enabling precise quantification . For validation, ensure calibration curves span physiologically relevant concentrations (e.g., 0.1–100 ng/mL), and include quality controls to assess intra- and inter-day precision (<15% CV) .

Q. How is this compound synthesized, and what purity standards are required for research use?

  • Methodological Answer : The synthesis involves catalytic deuteration at the 20β position of pregnenolone, followed by purification via preparative HPLC. Purity standards for isotopic enrichment (≥98% deuterium incorporation) must be verified using nuclear magnetic resonance (NMR) and high-resolution MS. Trace impurities (e.g., non-deuterated precursors) should be <0.5% to avoid confounding metabolic studies .

Q. What role does this compound serve as an internal standard in steroid hormone assays?

  • Methodological Answer : As a stable isotope-labeled analog, it corrects for matrix effects and ionization efficiency variations in LC-MS/MS. Researchers should match its concentration to the expected analyte range in samples and validate recovery rates (85–115%) across multiple matrices (e.g., plasma, tissue homogenates) .

Advanced Research Questions

Q. How do isotopic effects of deuterium in this compound influence its pharmacokinetic properties compared to the non-deuterated form?

  • Methodological Answer : Deuterium can alter metabolic stability via the kinetic isotope effect (KIE). To assess this, conduct parallel in vitro incubations with human liver microsomes, comparing half-life (t½) and metabolite profiles (e.g., hydroxylation at C17 or C21). Use a crossover study design in animal models to measure bioavailability differences .

Q. What experimental strategies resolve contradictory data on the enzymatic pathways metabolizing this compound?

  • Methodological Answer : Discrepancies may arise from interspecies differences in cytochrome P450 (CYP) isoforms. Apply isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) in human hepatocyte assays and validate findings using recombinant CYP enzymes. Cross-reference results with transcriptomic data to identify dominant pathways .

Q. How should researchers design dose-response studies to evaluate the endocrine-disrupting potential of this compound?

  • Methodological Answer : Use a tiered approach:

  • In vitro : Screen for receptor binding (e.g., glucocorticoid, progesterone receptors) via competitive binding assays with radiolabeled ligands.
  • In vivo : Administer escalating doses (0.1–10 mg/kg) in rodent models, measuring downstream biomarkers (e.g., corticosterone levels, adrenal gland histopathology). Include a positive control (e.g., dexamethasone) and adjust for sex-specific responses .

Q. What statistical approaches are optimal for analyzing non-linear pharmacokinetic data of this compound?

  • Methodological Answer : Non-compartmental analysis (NCA) suffices for initial AUC and Cmax calculations. For complex absorption/metabolism, use nonlinear mixed-effects modeling (NONMEM) with covariates (e.g., body weight, CYP genotype). Validate models via bootstrapping and visual predictive checks .

Methodological Best Practices

  • Data Validation : Triangulate LC-MS/MS results with orthogonal techniques (e.g., immunoassays) to confirm specificity. For in vivo studies, include biological replicates (n ≥ 6) and power analysis to ensure statistical robustness .
  • Ethical Compliance : Adhere to NIH guidelines for preclinical research, including randomization, blinding, and detailed reporting of exclusion criteria .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.